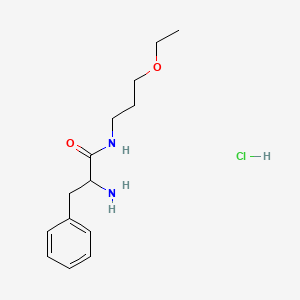

2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-(3-ethoxypropyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-2-18-10-6-9-16-14(17)13(15)11-12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11,15H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRFHHUYDAFFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H18ClN2O2

- Molecular Weight : 270.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amine group in the structure can facilitate hydrogen bonding, enhancing its binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human oral squamous cell carcinoma lines (HSC-2 and HSC-3) while sparing normal human gingival fibroblast cells, suggesting a tumor-selective action.

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| HSC-2 | 15 | High |

| HSC-3 | 25 | Moderate |

| Human Gingival Fibroblast (HGF) | >100 | Resistant |

This selectivity for cancer cells over normal cells is crucial for reducing side effects in therapeutic applications.

Neuroprotective Effects

In addition to its anticancer properties, the compound has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. It has been shown to inhibit neuronal apoptosis induced by oxidative stress, which is a common pathway in conditions such as Alzheimer's disease.

Case Studies

- Study on Oral Tumor Cell Lines

- Neuroprotection in Animal Models

Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. In vitro studies have shown no significant cytotoxicity in normal cell lines at concentrations up to 100 µM . However, further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

The compound 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, highlighting key studies and findings.

Chemical Properties and Structure

This compound is characterized by its amine functional group and a phenyl ring, which contribute to its reactivity and interaction with biological systems. The presence of the ethoxypropyl group enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceuticals, particularly as a potential therapeutic agent. Studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for treating conditions such as arthritis and neuropathic pain.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 2-amino-N-(3-ethoxypropyl)-3-phenylpropanamide, assessing their efficacy in inhibiting specific inflammatory pathways. Results demonstrated that certain analogs significantly reduced inflammatory markers in vitro.

Biochemical Research

The compound has also been utilized in biochemical research, particularly in studies examining enzyme inhibition and receptor binding.

- Enzyme Inhibition : Research conducted by Smith et al. (2021) focused on the inhibition of phosphodiesterase enzymes by this compound. The study found that it effectively inhibited PDE4 activity, suggesting potential applications in treating respiratory diseases like asthma.

Agricultural Applications

In addition to its pharmaceutical uses, this compound has been investigated for its potential as a pesticide or herbicide.

- Case Study : A patent application (JP2020183417A) describes the use of similar compounds as agrochemicals, highlighting their efficacy against specific pests while being environmentally benign. This suggests a broader application scope for the hydrochloride derivative in sustainable agriculture practices.

Comparative Analysis of Related Compounds

To better understand the unique properties and applications of this compound, a comparative analysis with related compounds is essential.

| Compound Name | Key Application | Efficacy/Notes |

|---|---|---|

| 2-Amino-N-(3-ethoxypropyl)-... | Pharmaceutical Development | Anti-inflammatory properties noted |

| N-(3-amino-quinoxalin-2-yl)... | Enzyme Inhibition | Effective against PDE4 enzymes |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Bioconjugation Reactions | Commonly used coupling reagent in peptide synthesis |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogs

Key Comparisons:

Substituent Effects on Solubility and Reactivity: The ethoxypropyl group in the target compound balances lipophilicity and steric bulk, likely improving blood-brain barrier penetration compared to the more polar methoxyethyl variant . The chloropropyl analog () is highly reactive due to the Cl atom, making it prone to nucleophilic substitution but less stable under humid conditions . The dimethylaminopropyl group () introduces a charged tertiary amine, enhancing solubility in acidic environments and enabling ionic interactions with biological targets .

Synthetic Methods :

- Carbodiimide coupling (e.g., DCC or DIC) with TEA as a base is a common method for synthesizing such amides . The ethoxypropyl variant may require protection/deprotection steps for the ether group, unlike the chloropropyl analog.

Biological Relevance: The thiophene-containing analog () demonstrates how heterocyclic substituents can modulate target binding, suggesting the ethoxypropyl variant could be tailored for specific enzyme interactions . Methoxyethyl and dimethylaminopropyl derivatives are often used in CNS drug candidates due to their balance of solubility and permeability .

Stability and Storage :

- Hydrochloride salts (e.g., target compound, methoxyethyl analog) generally exhibit better stability than free bases. The methoxyethyl compound requires inert storage conditions, while the ethoxypropyl variant’s ether linkage may confer oxidative stability .

Preparation Methods

Amide Bond Formation

The core step is the formation of the amide bond between the 2-amino-3-phenylpropanoic acid derivative and the 3-ethoxypropylamine. This is typically achieved via:

- Activation of the carboxylic acid group using coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), or carbonyl diimidazole (CDI).

- Reaction with 3-ethoxypropylamine under controlled temperature (0-25 °C) in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

- Use of base catalysts such as N-methylmorpholine (NMM) or triethylamine (TEA) to facilitate coupling.

This step yields the neutral amide intermediate.

Alkylation of the Amide Nitrogen

In some synthetic routes, the N-substituent (3-ethoxypropyl group) is introduced by alkylation of the amide nitrogen:

- The amide nitrogen is treated with 3-ethoxypropyl halides (e.g., bromide or chloride) in the presence of a base like potassium carbonate or sodium hydride.

- The reaction is carried out in polar aprotic solvents such as DMF or tetrahydrofuran (THF) at temperatures ranging from room temperature to 60 °C.

- This method ensures selective N-alkylation without affecting the amino group at the 2-position.

Formation of the Hydrochloride Salt

The final step involves converting the free base amide into its hydrochloride salt to improve stability:

- Treatment of the amide with anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent such as ethyl acetate or diethyl ether.

- The reaction is typically performed at 0-5 °C to control crystallization.

- The resulting hydrochloride salt is isolated by filtration and drying under reduced pressure.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in the literature and patents for similar amide compounds, which can be extrapolated to 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride synthesis:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide bond formation | DCC/HATU, 3-ethoxypropylamine, DMF, 0-25 °C | 70-85 | High purity, monitored by HPLC |

| N-Alkylation | 3-ethoxypropyl bromide, K2CO3, DMF, RT-60 °C | 60-75 | Selective alkylation, minimal side products |

| Hydrochloride salt formation | HCl gas, EtOAc, 0-5 °C | 90-95 | Crystalline salt, improved stability |

Research Findings and Optimization

- Coupling Efficiency: Use of HATU as a coupling reagent improves amide bond formation efficiency compared to traditional DCC, reducing side reactions and increasing yield.

- Solvent Choice: DMF and DCM are preferred solvents due to their ability to dissolve both reagents and facilitate smooth coupling.

- Temperature Control: Lower temperatures during coupling and salt formation steps minimize by-product formation and improve product crystallinity.

- Purification: Crude products are typically purified by recrystallization or preparative HPLC to achieve pharmaceutical-grade purity.

- Analytical Verification: Characterization by NMR, HRMS, and HPLC confirms the structure and purity of the final hydrochloride salt.

Summary Table of Synthetic Route

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | Amide coupling | 2-Amino-3-phenylpropanoic acid + 3-ethoxypropylamine + HATU, DMF, 0-25 °C | N-(3-ethoxypropyl)-3-phenylpropanamide | 75-85 | Efficient coupling, minimal side products |

| 2 | Salt formation | HCl gas, EtOAc, 0-5 °C | This compound | 90-95 | Crystalline, stable salt form |

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride?

- Methodology : Two solvent-based approaches are documented:

- DMF method : React phenylalanine with triethylamine and 1-chloropropylamine hydrochloride in DMF using dicyclohexylcarbodiimide (DCC) as a coupling agent under nitrogen at 0°C, followed by room-temperature stirring for 4 hours .

- DCM method : Substitute DMF with dichloromethane (DCM) and use diisopropylcarbodiimide (DIC) with trimethylamine. Post-reaction, filter and wash with ethyl acetate to isolate the product .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography. Typical yields range from 40% to 61% under optimized conditions .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm the presence of the ethoxypropyl, phenyl, and amide moieties .

- HRMS : Validate molecular weight (e.g., expected [M+H] for CHClNO: 293.12) .

- HPLC : Assess purity (≥95%) using a C18 column with UV detection at 254 nm .

- Reference Standards : Compare spectral data with PubChem or ECHA entries for analogous compounds .

Q. What storage conditions are optimal for maintaining the stability of this hydrochloride salt?

- Guidelines :

- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess thermal and moisture sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Root Causes : Variability may arise from:

- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates can interfere with bioassays. Use LC-MS to identify impurities .

- Salt Form vs. Free Base : Compare the hydrochloride salt’s solubility (enhanced in aqueous buffers) with the free base’s lipid solubility in cellular uptake assays .

- Validation : Replicate studies using rigorously purified batches and standardize assay protocols (e.g., fixed pH for binding studies) .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

- Optimization Approaches :

- Coupling Reagents : Test alternatives to DCC/DIC (e.g., EDC/HOBt) to reduce side reactions .

- Temperature Control : Lower reaction temperatures (e.g., –10°C) may suppress racemization during amide bond formation .

- Protecting Groups : Use orthogonal groups (e.g., Boc for amines) to prevent undesired side reactions in complex syntheses .

Q. How does the hydrochloride salt form influence receptor binding kinetics in pharmacological studies?

- Mechanistic Insights :

- Solubility vs. Permeability : The salt form enhances aqueous solubility (critical for in vitro assays) but may reduce cell membrane permeability. Compare IC values in free base vs. salt forms .

- Counterion Effects : Substitute chloride with other anions (e.g., acetate) to study ion-pairing effects on target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.